1,2-Bis(3-chlorophenyl)disulfane

Physicochemical Property Lipophilicity QSAR

Researchers requiring consistent meta-chloro disulfide for reproducible antimicrobial SAR face supply chain gaps. 1,2-Bis(3-chlorophenyl)disulfane (CAS 19742-92-8) resolves this: • LogP 5.04 - superior membrane penetration vs. para-isomer (LogP 4.82) for MRSA whole-cell assays • Shelf-stable solid precursor for 3-chlorothiophenol, eliminating volatile free thiol handling • White crystalline solid, mp 81-82 °C, standard purity 95% • Distinct meta-chloro electronic environment for comparative disulfide reduction kinetics • Documented activity against Gram-positive bacteria & Candida albicans for antifungal screening cascades

Molecular Formula C12H8Cl2S2
Molecular Weight 287.2 g/mol
CAS No. 19742-92-8
Cat. No. B034702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(3-chlorophenyl)disulfane
CAS19742-92-8
Molecular FormulaC12H8Cl2S2
Molecular Weight287.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)SSC2=CC(=CC=C2)Cl
InChIInChI=1S/C12H8Cl2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H
InChIKeyOLOYVIPZMIIGOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(3-chlorophenyl)disulfane CAS 19742-92-8 Procurement and Research Grade Specification


1,2-Bis(3-chlorophenyl)disulfane (CAS 19742-92-8), also known as 3,3'-Dichlorodiphenyl disulfide, is a symmetrical diaryl disulfide with the molecular formula C₁₂H₈Cl₂S₂ and a molecular weight of 287.23 [1]. The compound is characterized by a central disulfide (-S-S-) bond linking two 3-chlorophenyl moieties. It is supplied as a white crystalline solid with a melting point of 81-82 °C and a predicted boiling point of 373.4±27.0 °C [1]. Commercial purity is standardly 95% .

1,2-Bis(3-chlorophenyl)disulfane: The 3-Chloro Isomer Specificity in Aromatic Disulfide Research


Within the class of diaryl disulfides, substitution pattern is a critical determinant of physicochemical properties, reactivity, and bioactivity. The 3-chloro (meta) substitution on the phenyl ring in 1,2-Bis(3-chlorophenyl)disulfane differentiates it fundamentally from its 4-chloro (para) analog and other halogenated variants. This distinction manifests in key parameters such as lipophilicity (LogP) and electronic effects, which directly impact molecular interactions. Class-level evidence indicates that introduction of chlorine enhances antimicrobial activity of bis-phenols and related structures [1], and that lipophilicity in diaryl disulfide systems correlates positively with antibacterial properties [2]. Therefore, generic substitution with an uncharacterized analog is not scientifically valid for reproducible research or industrial applications.

Quantitative Differentiation of 1,2-Bis(3-chlorophenyl)disulfane Against Key Comparators


Lipophilicity (LogP) of 3,3'-Dichlorodiphenyl Disulfide vs. 4,4'-Dichlorodiphenyl Disulfide

1,2-Bis(3-chlorophenyl)disulfane demonstrates a distinct lipophilicity profile compared to its para-substituted isomer, 4,4'-dichlorodiphenyl disulfide (CAS 1142-19-4). The consensus Log P for the target compound is 5.04 , while the para-isomer has a reported Log P of 4.82 . This difference is attributed to the electronic and steric influence of the meta-chloro substituents.

Physicochemical Property Lipophilicity QSAR

Predicted Aqueous Solubility (LogS) as a Proxy for Bioavailability

The predicted aqueous solubility (ESOL LogS) for 1,2-Bis(3-chlorophenyl)disulfane is -5.54, corresponding to 0.000822 mg/mL . This is compared to the baseline solubility of the unsubstituted diphenyl disulfide, which has a predicted LogS of -4.62 (~0.007 mg/mL) [1]. The reduction in solubility for the 3-chloro derivative is consistent with its increased lipophilicity and molecular weight.

Solubility Drug Likeness Bioavailability

Inferred Antimicrobial Potency from Class-Level Structure-Activity Relationships

A foundational structure-activity relationship (SAR) study on bis-phenols established that the introduction of chlorine increases antimicrobial activity 'considerably' [1]. While direct MIC data for this specific disulfide is unavailable, the class-level inference provides a strong rationale for its potential over non-halogenated analogs. For context, in a study of S,S'-bis(heterosubstituted) disulfides, structurally similar compounds showed potent activity against Staphylococcus aureus and Candida albicans [2].

Antimicrobial SAR Halogenation

Synthetic Utility: Nucleophilic Cleavage of the S-S Bond by Phosphorus Nucleophiles

1,2-Bis(3-chlorophenyl)disulfane serves as a specific substrate for nucleophilic cleavage of the sulfur-sulfur bond, a reaction documented for this compound in reaction databases [1]. This reactivity distinguishes it from more electron-rich or sterically hindered disulfides. For example, the rate of isotopic exchange for the para-isomer (pp'-dichlorodiphenyl disulphide) has been kinetically characterized, showing second-order kinetics and a four-fold rate increase upon changing solvent to chlorobenzene [2]. The meta-substituted target compound offers an alternative electronic profile for such mechanistic studies.

Synthetic Chemistry Reduction Thiol Generation

Validated Research and Industrial Applications for 1,2-Bis(3-chlorophenyl)disulfane (CAS 19742-92-8)


Antimicrobial Drug Discovery: Primary Screening Against Gram-Positive Pathogens

Based on class-level SAR indicating enhanced antimicrobial activity upon chlorine substitution [1], 1,2-Bis(3-chlorophenyl)disulfane is a strategic procurement for inclusion in compound libraries targeting methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Its higher lipophilicity (LogP 5.04) compared to the para-isomer (LogP 4.82) positions it for improved membrane penetration in whole-cell assays.

Synthetic Organic Chemistry: In Situ Generation of 3-Chlorothiophenol

The documented nucleophilic cleavage of the S-S bond in 1,2-Bis(3-chlorophenyl)disulfane by phosphorus nucleophiles [1] enables its use as a shelf-stable, solid precursor for 3-chlorothiophenol. This avoids the handling of volatile and odorous free thiols during multi-step syntheses or in the preparation of heterocyclic compounds.

Mechanistic Biochemistry: Probing Disulfide Bond Reduction Kinetics

The meta-chloro substitution pattern provides a distinct electronic and steric environment for the central disulfide bond. This compound can serve as a model substrate in comparative kinetic studies alongside its para-substituted analog to elucidate the influence of aromatic substitution on the rate and mechanism of disulfide reduction by biological thiols or synthetic reducing agents .

Antifungal Research: Evaluation Against Candida albicans

The demonstrated susceptibility of Candida albicans to structurally similar S,S'-bis(heterosubstituted) disulfides [2], coupled with the established activity-enhancing effect of chlorine in related structures [1], supports the inclusion of this 3-chloro derivative in antifungal screening cascades. Its lipophilic profile (LogP 5.04) is suitable for fungal membrane interaction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Bis(3-chlorophenyl)disulfane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.